molecular formula C11H12BrN3 B13306444 N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13306444
M. Wt: 266.14 g/mol
InChI Key: FJKRBCFHCZXGCS-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound with the CAS Registry Number 1153972-17-8 and a molecular formula of C 11 H 12 BrN 3 . It has a molecular weight of 266.14 g/mol . This compound is a brominated pyrazole derivative, a class of chemicals known to serve as versatile building blocks in medicinal chemistry and materials science research. As a chemical building block, this compound can be utilized in various cross-coupling reactions and synthetic transformations. The bromophenyl group can undergo further functionalization, for instance via metal-catalyzed cross-coupling reactions, to create more complex structures . Meanwhile, the pyrazole amine moiety can act as a key synthetic intermediate. Researchers are exploring the use of similar pyrazole-based structures in the development of novel compounds with potential applications in the synthesis of advanced materials, including those for photovoltaic devices . This reagent is intended for use by qualified laboratory researchers only. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-2-4-10(12)5-3-9/h2-5,7-8,13H,6H2,1H3

InChI Key

FJKRBCFHCZXGCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Methodology:

  • Hydrazine Condensation with 1,3-Diketones:
    The pyrazole core can be synthesized by condensing hydrazine hydrate with 1,3-diketones such as acetylacetone under acidic or basic conditions. This classical route yields 4,5-dihydropyrazoles, which can be oxidized or directly used for further functionalization.

  • Alternative Approach:
    Cyclization of hydrazines with α,β-unsaturated carbonyl compounds or aldehydes, often under microwave irradiation, accelerates the process and improves yields.

Research Outcome:

  • Microwave-assisted cyclization has shown to reduce reaction times from hours to minutes, with yields exceeding 80% under optimized conditions.

Introduction of the Bromophenylmethyl Group

Methodology:

  • Bromination of Phenylmethyl Precursors:
    Starting from 4-bromobenzaldehyde or 4-bromoaniline, the bromophenylmethyl group can be introduced via nucleophilic substitution or through cross-coupling reactions.

  • Suzuki-Miyaura Coupling:
    The most prominent method involves coupling a brominated aromatic precursor with a boronic acid derivative of the phenylmethyl group in the presence of a palladium catalyst and base (e.g., potassium carbonate). This reaction offers high regioselectivity and functional group tolerance.

Research Outcome:

  • Suzuki coupling reactions are highly efficient, with yields often exceeding 70%. They are scalable and suitable for industrial synthesis.

Methylation of the Pyrazole Nitrogen

Methodology:

  • N-Methylation:
    The final step involves methylating the nitrogen atom at the 1-position of the pyrazole ring. Common reagents include methyl iodide (MeI) or dimethyl sulfate, used under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF.

Research Outcome:

  • Methylation reactions are typically high-yielding (>85%), with reaction conditions optimized to prevent over-alkylation or side reactions.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + 1,3-diketone, microwave or reflux Pyrazole core
2 Bromophenylmethyl introduction Suzuki coupling: 4-bromobenzaldehyde + phenylboronic acid derivative Bromophenylmethyl substituted intermediate
3 N-methylation Methyl iodide + K₂CO₃ in DMF Final compound: N-[(4-bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Data Tables Summarizing Reaction Conditions and Yields

Reaction Step Reagents Solvent Catalyst Temperature Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate + diketone Ethanol - Reflux 75-85 Microwave-assisted methods improve yield and time
Bromophenylmethyl introduction Phenylboronic acid derivative + 4-bromobenzaldehyde Toluene/DMF Pd(PPh₃)₄ 80°C 70-80 Suzuki coupling
N-methylation Methyl iodide + K₂CO₃ DMF - Room temp to 60°C >85 Controlled to prevent over-alkylation

Research Outcomes and Perspectives

  • Efficiency and Scalability:
    The Suzuki-Miyaura coupling has proven to be the most efficient and scalable method for introducing the bromophenylmethyl group, with high yields and minimal by-products.

  • Reaction Optimization:
    Microwave-assisted cyclization and coupling reactions significantly reduce reaction times and improve yields, making these methods suitable for large-scale synthesis.

  • Purification Techniques:
    Recrystallization from ethanol or methanol and chromatography are routinely employed to purify intermediates and final products, ensuring high purity for biological testing.

  • Future Directions: Developing greener synthesis pathways, such as solvent-free reactions or using recyclable catalysts, remains an ongoing research focus.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antiproliferative properties .

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole derivatives, focusing on substituent variations, physicochemical properties, and inferred functional implications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine and Analogs
Compound Name Pyrazole Substituents Aromatic Group Halogen (Position) Molecular Weight (g/mol) Key Differences References
This compound 1-methyl, 4-amine 4-bromophenylmethyl Br (para) ~265.1* Reference compound
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine 1-methyl, 4-amine 2-bromophenylmethyl Br (ortho) 265.1 Ortho substitution increases steric hindrance
N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine 1-methyl, 4-amine 4-fluorophenylmethyl F (para) 219.3 Smaller halogen; higher electronegativity
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine core 4-bromophenyl Br (para) ~316.1 Expanded heterocycle; planar structure
3-(4-Bromophenyl)-1H-pyrazol-4-amine Unsubstituted N1, 4-amine 4-bromophenyl Br (para) ~238.1 Lacks benzyl and methyl groups

*Calculated based on formula C₁₁H₁₂BrN₃.

Key Observations:
  • Halogen Position : The 4-bromophenyl group (para) in the target compound minimizes steric effects compared to the 2-bromo analog (ortho), which may hinder molecular interactions .
  • Heterocycle Modifications : The pyrazolo[3,4-d]pyrimidine derivative () exhibits a fused ring system, likely enhancing π-π stacking interactions but reducing conformational flexibility compared to the simpler pyrazole core.

Physicochemical and Electronic Properties

  • Hydrogen Bonding: The amine group in the target compound can act as a hydrogen bond donor, a feature shared with analogs like N-(4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine. However, the bromine atom’s polarizability may enhance van der Waals interactions in the target compound compared to fluorine .
  • Crystallography : Structural studies of similar compounds (e.g., 2-(4-bromophenyl)quinazolin-4-amine in ) rely on software like SHELX and ORTEP for precise bond-length and angle determination, suggesting analogous methods apply to the target compound .

Biological Activity

N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H12_{12}BrN3_3 and a molecular weight of 266.14 g/mol. The compound features a pyrazole ring with a bromophenyl substituent, which enhances its reactivity and biological activity compared to simpler pyrazoles.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The compound's minimum inhibitory concentration (MIC) values range from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)MFC (μg/mL)
Staphylococcus aureus0.220.250.25
Staphylococcus epidermidis0.250.300.30

These findings suggest that the compound can inhibit biofilm formation and may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanism of action typically involves modulation of specific signaling pathways and inhibition of tumor cell proliferation .

Table 2: Anticancer Activity Against Various Cell Lines

Cancer TypeIC50 (μM)
Breast (MDA-MB-231)<10
Lung<15
Colorectal<20

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The bromophenyl group enhances binding affinity, allowing the compound to modulate enzyme activity effectively .

Interaction Studies

Interaction studies have shown that the compound can form hydrogen bonds with biological molecules, which is crucial for its mechanism of action. Such interactions may lead to the inhibition of key enzymes or receptors involved in microbial resistance or tumor growth .

Case Studies

Several case studies highlight the compound's potential applications:

  • Antimicrobial Screening : A study evaluated multiple pyrazole derivatives, including this compound, revealing significant antibacterial activity against resistant strains .
  • Antitumor Research : Another investigation focused on the anticancer properties of pyrazole derivatives, demonstrating that compounds similar to this compound effectively inhibited cell proliferation in vitro .

Q & A

Q. How to optimize solvent systems for scaled-up synthesis?

  • Methodological Answer :
  • Solvent Polarity Screening : Test DMF, DMSO, and THF for reaction efficiency (e.g., DMF maximizes nucleophilicity of amine groups) .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) to prioritize eco-friendly solvents like ethanol .

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